6,8-Diméthoxy-2-tétralone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

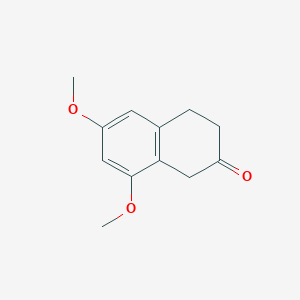

6,8-Dimethoxyl-2-tetralone is an organic compound with the molecular formula C12H14O3. It is characterized by the presence of two methoxy groups attached to a tetralone core.

Applications De Recherche Scientifique

6,8-Dimethoxyl-2-tetralone has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various dopaminergic compounds and natural alkaloids.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Méthodes De Préparation

The synthesis of 6,8-Dimethoxyl-2-tetralone can be achieved through several routes. One common method involves the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene followed by methoxylation and oxidation . Another approach includes the use of continuous-flow technology, which offers advantages such as reduced reaction time and improved reaction efficiency . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity levels .

Analyse Des Réactions Chimiques

6,8-Dimethoxyl-2-tetralone undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Mécanisme D'action

The mechanism of action of 6,8-Dimethoxyl-2-tetralone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

6,8-Dimethoxyl-2-tetralone can be compared with other similar compounds such as 6,7-Dimethoxy-2-tetralone and 5,6-Dimethoxy-1-tetralone. These compounds share structural similarities but differ in the position of the methoxy groups, which can significantly affect their chemical properties and applications . For example, 6,7-Dimethoxy-2-tetralone is also used in the synthesis of bioactive molecules but may exhibit different reactivity patterns due to the position of its methoxy groups .

Conclusion

6,8-Dimethoxyl-2-tetralone is a versatile compound with significant importance in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules

Activité Biologique

6,8-Dimethoxyl-2-tetralone (C12H14O3) is a compound that has garnered attention for its diverse biological activities. This article synthesizes various research findings regarding its pharmacological potential, including its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

6,8-Dimethoxyl-2-tetralone is characterized by two methoxy groups at the 6 and 8 positions of the tetralone ring. Its molecular structure can be represented as follows:

This compound belongs to a class of tetralones that have been studied for their pharmacological activities.

Anticancer Activity

Research indicates that 6,8-Dimethoxyl-2-tetralone exhibits notable anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound demonstrated significant cytotoxic activity against KB cancer cell lines, with IC50 values comparable to established chemotherapeutics like taxotere .

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells, potentially involving the modulation of key signaling pathways .

Table 1: Cytotoxicity of 6,8-Dimethoxyl-2-tetralone

Antimicrobial Activity

In addition to its anticancer properties, 6,8-Dimethoxyl-2-tetralone has shown promising antimicrobial activity:

- Antifungal and Antibacterial Effects : The compound has been reported to exhibit antifungal and antibacterial activities against various pathogens. Its effectiveness varies based on the type of microorganism and concentration used .

Table 2: Antimicrobial Activity of 6,8-Dimethoxyl-2-tetralone

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Antifungal | 10 µg/mL | |

| Staphylococcus aureus | Antibacterial | 20 µg/mL |

Enzyme Inhibition

The compound also displays enzyme inhibitory activity, particularly against cytochrome P450 enzymes:

- CYP24A1 Inhibition : Studies suggest that 6,8-Dimethoxyl-2-tetralone can inhibit CYP24A1, an enzyme involved in vitamin D metabolism. This inhibition may enhance the therapeutic efficacy of vitamin D analogs in cancer treatment .

Table 3: Enzyme Inhibition by 6,8-Dimethoxyl-2-tetralone

Case Studies

Several case studies have explored the therapeutic potential of tetralones including 6,8-Dimethoxyl-2-tetralone:

- Combination Therapy : A study investigated the effects of combining this compound with vitamin D3 in colorectal cancer models. The combination resulted in a significant reduction in cell viability compared to either agent alone .

- Selectivity in MAO Inhibition : Research has shown that tetralones can selectively inhibit monoamine oxidases (MAO), which are important in neurological disorders. This selectivity is influenced by the substituents on the tetralone structure .

Propriétés

IUPAC Name |

6,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-10-5-8-3-4-9(13)6-11(8)12(7-10)15-2/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIBOHMMQGFEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)CC2)C(=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407319 |

Source

|

| Record name | 6,8-dimethoxyl-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53076-59-8 |

Source

|

| Record name | 6,8-dimethoxyl-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.